molecular formula C7H8O3S B14294837 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- CAS No. 119271-12-4

2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-

Cat. No.: B14294837
CAS No.: 119271-12-4
M. Wt: 172.20 g/mol
InChI Key: OSOZMEOKORPTTE-UHFFFAOYSA-N
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Description

2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- is a sulfur-containing heterocyclic compound Heterocycles are a class of organic compounds that contain a ring structure composed of at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a dione with a sulfur-containing reagent under acidic or basic conditions to form the thiopyran ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the acetyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran-2,4-dione: Another thiopyran derivative with different substituents.

    Thiopyran-3,5-dione: Lacks the acetyl group, leading to different chemical properties.

Uniqueness

2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- is unique due to the presence of the acetyl group, which can influence its reactivity and potential applications. This structural feature might make it more suitable for specific reactions or applications compared to other thiopyran derivatives.

Properties

CAS No.

119271-12-4

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

4-acetylthiane-3,5-dione

InChI

InChI=1S/C7H8O3S/c1-4(8)7-5(9)2-11-3-6(7)10/h7H,2-3H2,1H3

InChI Key

OSOZMEOKORPTTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)CSCC1=O

Origin of Product

United States

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